3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide
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Overview
Description
3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide is a complex organic compound characterized by the presence of both benzenesulfonyl and methanesulfonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide typically involves multi-step organic reactions. One common method includes the sulfonylation of a suitable precursor with benzenesulfonyl chloride and methanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to remove the sulfonyl groups, yielding simpler amides.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfonic acids.
Reduction: Simplified amides.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonyl-containing compounds are effective.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong hydrogen bonds or ionic interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(benzenesulfonyl)-N-(2-methylphenyl)propanamide
- 3-(benzenesulfonyl)-N-(2-chlorophenyl)propanamide
- 3-(benzenesulfonyl)-N-(2-nitrophenyl)propanamide
Uniqueness
3-(benzenesulfonyl)-N-(2-methanesulfonylphenyl)propanamide is unique due to the presence of both benzenesulfonyl and methanesulfonyl groups, which can impart distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds with only one type of sulfonyl group.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S2/c1-23(19,20)15-10-6-5-9-14(15)17-16(18)11-12-24(21,22)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXYYBHJJYISTIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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